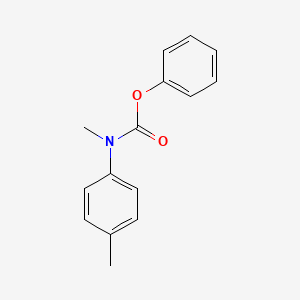

Phenyl methyl(4-methylphenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

918934-53-9 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

phenyl N-methyl-N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C15H15NO2/c1-12-8-10-13(11-9-12)16(2)15(17)18-14-6-4-3-5-7-14/h3-11H,1-2H3 |

InChI Key |

XUXXTNCOBGMUPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Carbamates

Classical and Phosgene-Dependent Approaches

The traditional synthesis of carbamates has heavily relied on the use of phosgene (B1210022) (COCl₂) and its derivatives, such as triphosgene. These reagents are valued for their high reactivity, which facilitates the formation of the carbamate (B1207046) linkage under relatively mild conditions.

Reactants and Reaction Conditions in Traditional Carbamate Synthesis

The classical synthesis of a disubstituted carbamate like Phenyl methyl(4-methylphenyl)carbamate would typically involve a two-step process. The first step is the reaction of the secondary amine, N-methyl-p-toluidine, with phosgene. This reaction forms an N,N-disubstituted carbamoyl (B1232498) chloride intermediate. The subsequent step involves the reaction of this intermediate with a phenol (B47542), in this case, phenol itself, usually in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, the synthesis can proceed through an isocyanate intermediate. However, this route is more common for the synthesis of N-monosubstituted carbamates. For N,N-disubstituted carbamates, the carbamoyl chloride pathway is more direct. The reaction conditions for these syntheses are often conducted at low temperatures to control the exothermic nature of the reaction with phosgene.

| Reactant 1 | Reactant 2 | Reagent | Product | Typical Conditions |

| N-methyl-p-toluidine | Phenol | Phosgene (COCl₂) | This compound | Low temperature, inert solvent, presence of a base |

| N-methyl-p-toluidine | Phosgene | - | N-methyl-N-(4-methylphenyl)carbamoyl chloride | Formation of intermediate |

| N-methyl-N-(4-methylphenyl)carbamoyl chloride | Phenol | Base | This compound | Reaction with phenol |

Challenges and Limitations of Phosgene-Based Syntheses

Despite their effectiveness, phosgene-based syntheses are fraught with significant challenges and limitations, primarily stemming from the extreme toxicity of phosgene gas. nih.gov Its use necessitates stringent safety protocols and specialized equipment to prevent accidental exposure, which can be fatal. nih.gov This high level of hazard restricts its use in many laboratory and industrial settings.

Furthermore, phosgene is a potent and indiscriminate electrophile, which can lead to the formation of unwanted byproducts if other nucleophilic functional groups are present in the reacting molecules. The corrosive nature of both phosgene and the hydrogen chloride byproduct also requires the use of specialized, corrosion-resistant reactors and handling equipment. The disposal of phosgene-containing waste streams also presents a significant environmental and safety challenge. These limitations have been a major driving force in the search for safer and more sustainable alternative synthetic routes.

Green and Sustainable Synthesis Strategies

In response to the drawbacks of phosgene-based methods, significant research has focused on developing greener and more sustainable approaches to carbamate synthesis. A key strategy in this endeavor is the utilization of carbon dioxide (CO₂) as a C1 building block.

Carbon Dioxide (CO₂) Utilization in Carbamate Formation

Carbon dioxide is an attractive alternative to phosgene as it is abundant, inexpensive, non-toxic, and renewable. researchgate.net The direct synthesis of carbamates from CO₂, an amine, and an alcohol or an electrophile represents a more environmentally benign pathway.

The direct reaction of carbon dioxide with amines and alcohols to form carbamates is often thermodynamically unfavorable and requires catalytic activation to proceed efficiently. Various catalytic systems have been developed to facilitate this transformation. For the synthesis of N-arylcarbamates, catalysts such as cerium oxide (CeO₂) in combination with a dehydrating agent like 2-cyanopyridine (B140075) have shown to be effective. researchgate.net These catalysts can be used in one-pot syntheses directly from CO₂, anilines, and alcohols, providing the desired carbamates with high selectivity. researchgate.net The role of the catalyst is to activate the CO₂ molecule and facilitate the nucleophilic attack of the amine and subsequent reaction with the alcohol.

An alternative and widely explored CO₂-based route to carbamates involves the reaction of an amine, carbon dioxide, and an electrophile, typically an alkyl halide. nih.gov This three-component coupling reaction proceeds through the in-situ formation of a carbamate salt from the reaction of the amine and CO₂. This intermediate then undergoes nucleophilic substitution with the electrophile to yield the final carbamate product. The reaction is often carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the carbamate anion. nih.gov

For the synthesis of this compound, this would involve the reaction of N-methyl-p-toluidine with carbon dioxide to form the corresponding carbamic acid salt, which would then react with a phenylating agent. The choice of the electrophile is crucial and can influence the reaction conditions and yields.

| Amine | C1 Source | Electrophile/Alcohol | Catalyst/Base | Product |

| N-methyl-p-toluidine | Carbon Dioxide (CO₂) | Phenol | CeO₂/2-cyanopyridine | This compound |

| N-methyl-p-toluidine | Carbon Dioxide (CO₂) | Phenyl Halide | DBU | This compound |

The development of these CO₂-based methods represents a significant step towards safer and more sustainable chemical manufacturing, offering a viable alternative to the hazardous phosgene-based routes for the synthesis of important chemical compounds like this compound.

Chloroformate-Free Synthesis Routes

Traditional carbamate synthesis often involves the use of toxic chloroformates. However, concerns over safety and environmental impact have spurred the development of chloroformate-free alternatives. One prominent strategy involves the use of carbon dioxide (CO2) as a C1 source. In a metal-free approach, a carbamic acid intermediate can be generated from an arylamine and CO2, which is then dehydrated to form an isocyanate. This isocyanate can be trapped in situ by alcohols to yield the desired carbamates. organic-chemistry.org Another method utilizes dense-phase CO2 in direct reactions with amines and alcohols, although this can be limited by thermodynamics and catalyst deactivation by the water byproduct. nih.gov To circumvent this, dehydrating agents like acetals can be employed in the reaction system. nih.gov Additionally, innovative photochemical methods allow for the in situ synthesis of chloroformates from a chloroform (B151607) solution containing an alcohol, which can then be converted to carbamates in a one-pot process, minimizing handling of the hazardous reagent. acs.org

Transcarbamoylation Reactions

Transcarbamoylation is a versatile method for synthesizing carbamates by exchanging the alcohol or amine moiety of an existing carbamate. nih.gov This reaction allows for the conversion of one carbamate into another and is particularly useful in polyurethane chemistry for both synthesis and recycling. nih.govacs.org The process can be catalyzed by various metal catalysts, including tin compounds like dibutyltin (B87310) maleate, which facilitate the reaction between an alcohol and a carbamoyl donor such as phenyl carbamate. organic-chemistry.orgorganic-chemistry.org This tin-catalyzed method is noted for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Other catalysts known to be effective include titanium(IV) isopropoxide, lanthanum(III) salts, and zinc acetate. acs.org The reaction can also be promoted by organic bases or proceed without a catalyst in the case of highly activated sulfonyl carbamates. acs.org

| Catalyst System | Carbamoyl Donor | Key Features | Reference |

|---|---|---|---|

| Dibutyltin Maleate | Phenyl Carbamate | Mild conditions (90°C), broad functional-group tolerance. | organic-chemistry.org |

| Dibutyltin Dilaurate | Methyl Carbamate | Economical carbamoyl donor, effective for primary/secondary alcohols. | organic-chemistry.org |

| Indium Triflate | Urea (B33335) | Eco-friendly carbonyl source, good to excellent yields. | organic-chemistry.org |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Self (Polyurethane) | Mild conditions (<70°C), useful for polyurethane depolymerization. | nih.govacs.org |

Catalytic Approaches in Carbamate Synthesis

Catalysis, particularly using transition metals, has become indispensable in modern organic synthesis, offering powerful tools for constructing C-N and C-O bonds inherent to the carbamate structure. These methods provide high efficiency, selectivity, and functional group tolerance that are often unattainable through classical means.

Transition Metal Catalysis

Transition metals such as palladium, nickel, copper, and iridium are at the forefront of catalytic carbamate synthesis. nih.gov These metals can facilitate a diverse array of transformations, including cross-coupling reactions, aminations, and cycloadditions. nih.govrsc.orgacs.org For instance, palladium and copper catalysts are effective in the decarboxylative cyclization of vinyl and ethynyl (B1212043) cyclic carbamates to generate various N-heterocycles. nih.gov The strategic use of transition metal catalysis allows for the activation of otherwise inert C-O and C-H bonds, providing novel pathways for molecular construction. nih.govacs.org

Nickel catalysis provides a powerful method for the direct amination of aryl carbamates. rsc.orgnih.gov This transformation involves the cleavage of the C(aryl)-O bond of the carbamate and the subsequent formation of a new C-N bond with an amine coupling partner. The methodology is notable for its broad scope, accommodating a wide range of aryl carbamates (including electron-rich, heterocyclic, and sterically hindered variants) and amine nucleophiles. nih.gov A significant advancement in this area is the development of user-friendly protocols that employ air-stable Ni(II) precatalysts, such as NiCl2(DME), in conjunction with a mild reducing agent, which circumvents the need for sensitive Ni(0) sources. nih.govacs.org Computational studies have elucidated the catalytic cycle, suggesting that reductive elimination is the rate-determining step of the transformation. nih.gov This method is particularly valuable as it allows for the late-stage functionalization of complex molecules and can be used sequentially with other cross-coupling reactions. rsc.org

| Aryl Carbamate Substrate | Amine Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Phenyl N,N-diethylcarbamate | Morpholine | Ni(cod)₂ / PCy₃ | High | rsc.org |

| Naphthyl N,N-diethylcarbamate | Piperidine | Ni(cod)₂ / PCy₃ | High | rsc.org |

| o-Tolyl N,N-diethylcarbamate | Dibutylamine | Ni(cod)₂ / PCy₃ | Good | nih.gov |

| Phenylcarbamate | Morpholine | NiCl₂(DME) / SIPr·HCl / Ph-B(pin) | Good-Excellent | nih.gov |

Palladium catalysis offers an elegant and efficient one-pot method for synthesizing N-aryl carbamates from aryl halides or triflates. mit.edumit.edunih.gov The reaction proceeds via the palladium-catalyzed cross-coupling of an aryl electrophile (Ar-X, where X = Cl, OTf) with sodium cyanate (B1221674) to form an aryl isocyanate intermediate in situ. nih.govorganic-chemistry.org This highly reactive intermediate is immediately trapped by an alcohol nucleophile present in the reaction mixture to furnish the final N-aryl carbamate product. organic-chemistry.org This strategy avoids the isolation of toxic and moisture-sensitive isocyanates. The use of aryl triflates has been shown to expand the substrate scope, enabling the coupling of sterically hindered substrates. nih.govorganic-chemistry.org The methodology tolerates a wide variety of primary, secondary, and sterically hindered alcohols, as well as phenols. organic-chemistry.org This process provides direct access to many important carbamate protecting groups and precursors for polyurethane materials. mit.edumit.edu

Iridium catalysis has enabled the direct, intermolecular, and enantioselective synthesis of branched N-allyl carbamates. nih.gov This transformation typically involves the reaction of an achiral allylic carbonate or chloride with a carbamate nucleophile. nih.govacs.org The iridium catalyst facilitates a highly regioselective and enantioselective substitution, yielding chiral, branched allylic amines protected as carbamates in high yields and with excellent enantioselectivities (often >95% ee). nih.gov Mechanistic and computational studies suggest that the reaction can proceed via the in situ formation of a carbamate anion from an amine and CO2, which then acts as the nucleophile. acs.orgacs.org This nucleophile performs an SN2-like attack on an iridium η3-allyl intermediate to form the product. acs.orgdoi.org This method is significant as it provides direct access to valuable chiral building blocks for the synthesis of amino acids and other biologically active molecules. nih.gov

Heterogeneous Catalysis for Carbamate Production

Heterogeneous catalysis offers significant advantages for carbamate synthesis, including ease of catalyst separation and potential for recycling, which are crucial for industrial applications. A variety of solid catalysts have been developed for the synthesis of N-aryl carbamates.

Metals such as Titanium, Zirconium, Manganese, Iron, Cobalt, Nickel, Copper, Zinc, Tin, Lead, Bismuth, and Cadmium have been utilized in heterogeneous catalyst systems for the preparation of organic carbamates. Furthermore, supported catalysts, for instance, compounds of Group 12-15 metals on a solid substrate, have also been employed.

A notable example is the use of Zn/Al/Ce mixed oxides, derived from hydrotalcite-like precursors, as an effective and recoverable heterogeneous catalyst for the synthesis of Methyl N-phenyl carbamate via dimethyl carbonate (DMC) aminolysis. These catalysts, prepared by coprecipitation, have shown high activity. For instance, a mixed oxide catalyst containing 2.5% cerium resulted in an aniline (B41778) conversion of 95.8% and a Methyl N-phenyl carbamate selectivity of 81.6%.

The table below summarizes representative examples of heterogeneous catalytic systems for the synthesis of N-aryl carbamates.

Table 1: Heterogeneous Catalysis for N-Aryl Carbamate Synthesis

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Zn/Al/Ce Mixed Oxide | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | - | 78.2 (Yield) |

| CuI-PC/CS | Aryl Halides, Imidazole | N-arylimidazole | 110 °C, 24 h, Cs₂CO₃, DMSO | 70-98 |

Homogeneous Catalysis for Carbamate Production

Homogeneous catalysis, while presenting challenges in catalyst recovery, often provides high activity and selectivity under milder reaction conditions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates.

An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. mit.eduorganic-chemistry.org This reaction proceeds through the in-situ formation of an aryl isocyanate intermediate, which is then trapped by the alcohol to yield the desired carbamate. mit.eduorganic-chemistry.org This methodology is applicable to a wide range of substrates, including various aryl electrophiles and alcohol nucleophiles. mit.eduorganic-chemistry.org For instance, the coupling of 2,4-dimethoxy-5-chloropyrimidine with sodium cyanate using methanol (B129727) as the nucleophile affords the corresponding N-aryl-O-alkyl carbamate in 86% yield.

The choice of palladium catalyst and ligand is crucial for the success of these reactions. Systems based on Pd₂(dba)₃ and bulky, electron-rich phosphine (B1218219) ligands have proven to be particularly effective.

Table 2: Homogeneous Palladium-Catalyzed Synthesis of N-Aryl Carbamates

| Aryl Halide/Triflate | Alcohol | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 2,4-dimethoxy-5-chloropyrimidine | Methanol | Pd₂(dba)₃, Ligand | Toluene, 120 °C | 86 |

| 2,6-dimethylphenyl triflate | 2-phenoxyethanol | Pd₂(dba)₃, Ligand | - | - |

Acid-Catalyzed Synthesis of Carbamates (e.g., Heteropolyacids)

Acid catalysis provides an alternative pathway for carbamate synthesis. While specific applications of heteropolyacids for the synthesis of this compound are not extensively documented, the general principles of acid catalysis are relevant. Acid catalysts can activate the reactants, facilitating the formation of the carbamate linkage.

For example, basic catalysts have been shown to enhance the selectivity towards Methyl N-phenyl carbamate in the reaction of methanol and phenylurea, whereas acidic catalysts tended to promote the formation of methyl carbamate and aniline. This suggests that the choice of catalyst acidity is critical in directing the reaction towards the desired product.

Ionic liquids with acidic functionalities have also been employed as catalysts for carbamate synthesis. For instance, a –SO₃H-functionalized ionic liquid was found to be highly active for the synthesis of carbamates from amines and dimethyl carbonate.

Chemo- and Regioselective Synthesis of Substituted Carbamates

The synthesis of unsymmetrical N,N-disubstituted carbamates, such as this compound, requires control over chemo- and regioselectivity. This is particularly challenging when multiple reactive sites are present in the substrate molecules.

One strategy to achieve regioselectivity involves the use of specialized catalysts. For example, the Taylor borinic ester catalyst has been successfully used for the regioselective introduction of a carbamate functional group in a complex molecule. nih.gov In a specific instance, the reaction of a diol with n-propyl-isocyanate in the presence of DBU resulted in a 1:1 mixture of regioisomeric carbamates. nih.gov However, the addition of a catalytic amount of the Taylor catalyst improved the regioselectivity to 3:1 in favor of the desired isomer. nih.gov

Another approach involves the chemoselective reaction of carbamates. Phenylcarbamates of primary amines can react to form ureas, while those of secondary amines can be used as stable protecting groups. This differential reactivity allows for the selective synthesis of more complex molecules.

One-Pot Synthesis Techniques for Carbamates

One-pot synthesis methodologies are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot procedures for the synthesis of carbamates have been developed.

A versatile one-pot method for preparing O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl chlorides from amines and subsequent reaction with a substituted phenol. organic-chemistry.org This approach avoids the handling of sensitive carbamoyl chloride intermediates. The reaction is typically carried out in the presence of a base like pyridine (B92270) and at elevated temperatures to enhance yields. organic-chemistry.org

Another powerful one-pot technique is the three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides. This method, often catalyzed by a base such as cesium carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), offers a mild and efficient route to carbamates. nih.gov

Furthermore, a one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines has been reported. This method relies on the in-situ generation of isocyanates, which then react with various nucleophiles. rsc.orgresearchgate.net

Table 3: One-Pot Synthesis of Carbamates

| Method | Reactants | Reagents/Catalyst | Key Feature |

|---|---|---|---|

| In-situ Carbamoyl Chloride Formation | Amine, Phenol | Pyridine | Avoids isolation of sensitive intermediates. |

| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Mild reaction conditions. |

Solid-Phase Synthesis Techniques for Carbamates

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for high-throughput screening and for simplifying product purification. This methodology has been successfully applied to the synthesis of carbamates.

A common approach involves the use of a solid support, such as Merrifield's resin, to which an amine is attached via a CO₂ linker. nih.gov The reaction is typically carried out in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in a solvent like N,N-dimethylformamide (DMF). nih.gov This method is convenient for purification and allows for complete reaction conversions. nih.gov

The table below, adapted from a comprehensive review, illustrates the solid-phase synthesis of various carbamates using Merrifield resin with a range of primary and secondary amines, including anilines. nih.gov

Table 4: Solid-Phase Synthesis of Carbamates Using Merrifield Resin

| Amine | Product |

|---|---|

| Aniline | Resin-bound Phenyl Carbamate |

| 4-Methylaniline | Resin-bound (4-Methylphenyl) Carbamate |

| N-Methylaniline | Resin-bound Methyl(phenyl) Carbamate |

| Various Primary Amines | Resin-bound N-Alkyl Carbamates |

N-Alkyl carbamoylimidazoles have also been utilized in solid-phase synthesis as alternatives to phosgene for the preparation of ureas, carbamates, and thiocarbamates. nih.gov

Reaction Mechanisms and Chemical Reactivity of Carbamates

Fundamental Reaction Pathways in Carbamate (B1207046) Formationacs.org

The synthesis of carbamates, including Phenyl methyl(4-methylphenyl)carbamate, can be achieved through several fundamental reaction pathways. These methods often involve the reaction of an alcohol or phenol (B47542) with an isocyanate, or the reaction of an amine with a chloroformate or a carbonate.

A primary route to carbamate synthesis involves the nucleophilic addition of an alcohol or phenol to an isocyanate. wikipedia.org In the context of this compound, this would involve the reaction of phenol with methyl(4-methylphenyl)isocyanate. The reaction proceeds through the attack of the nucleophilic oxygen of the phenol on the electrophilic carbonyl carbon of the isocyanate. wikipedia.orgmasterorganicchemistry.com This type of reaction is also referred to as a 1,2-nucleophilic addition. masterorganicchemistry.com

Another common nucleophilic addition approach is the reaction of an amine with a chloroformate. For the synthesis of this compound, this would entail the reaction of methyl(4-methylphenyl)amine with phenyl chloroformate. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. wikipedia.org

The aza-Michael reaction, the 1,4-conjugated addition of a nitrogen nucleophile to an electron-deficient alkene, represents another, though less direct, pathway where carbamates can act as nucleophiles. researchgate.net

Isocyanates are key intermediates in several carbamate formation reactions. wikipedia.org The Curtius rearrangement, for example, involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol or phenol to yield a carbamate. nih.govwikipedia.org For this compound, a synthetic strategy could involve the Curtius rearrangement of a suitable acyl azide to form methyl(4-methylphenyl)isocyanate, followed by reaction with phenol.

Isocyanate intermediates are also implicated in the hydrolysis of certain carbamates, particularly primary carbamates, which can proceed through an E1cB-type mechanism involving the formation of an isocyanate. rsc.orgresearchgate.net

Stereochemical Aspects of Carbamate Reactionsmasterorganicchemistry.com

The stereochemistry of carbamate reactions is an important consideration, particularly when chiral centers are present in the alcohol, amine, or isocyanate precursors. For instance, the reaction of a chiral alcohol with an isocyanate to form a carbamate generally proceeds with retention of configuration at the chiral center of the alcohol, as the reaction does not directly involve the chiral center. nih.gov

However, in cases where the reaction proceeds through an SN2 displacement of an activated alcohol, an inversion of stereochemistry can be observed. nih.gov The conformational restriction imposed by the carbamate functionality, due to the partial double bond character of the C-N bond, can also influence the stereochemical outcome of subsequent reactions. nih.govacs.org

Chemoselective Transformations of Carbamate Linkagesrsc.org

The carbamate group can be chemoselectively transformed in the presence of other functional groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group (a silyl (B83357) carbamate) can be synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). epa.govdatapdf.com This silyl carbamate can then be activated with a fluoride (B91410) ion to react with various electrophiles, allowing for the chemoselective transformation of one N-protecting group into another under mild conditions. epa.govdatapdf.comacs.org

The relative stability of the carbamate linkage compared to esters allows for selective reactions at other sites in a molecule containing both functional groups. researchgate.net

Hydrolytic Stability and Mechanisms of Carbamate Cleavageresearchgate.net

The hydrolytic stability of carbamates is a critical factor in their application, particularly in biological systems. Generally, carbamates are more stable to hydrolysis than esters but less stable than amides. researchgate.netacs.org The rate of hydrolysis is influenced by the substituents on both the nitrogen and oxygen atoms of the carbamate.

The mechanism of carbamate cleavage can vary. Under basic conditions, N-monosubstituted carbamates can hydrolyze through an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. nih.govrsc.org In contrast, N,N-disubstituted carbamates, such as this compound, are proposed to hydrolyze via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, similar to esters. nih.govresearchgate.net

The cleavage of carbamates can also be catalyzed by acids or enzymes. acs.org The rate-limiting step in the breakdown of carbamates derived from weakly basic amines often involves the cleavage of the carbon-nitrogen bond. researchgate.net

Table 1: General Comparison of Hydrolytic Stability

| Functional Group | General Hydrolytic Stability |

|---|---|

| Ester | Less stable |

| Carbamate | Moderately stable |

Comparative Reactivity of Carbamate Functional Groups with Other Organic Moietiesacs.org

The carbamate functional group exhibits a reactivity profile that is intermediate between that of an ester and an amide. The carbonyl carbon of a carbamate is less electrophilic than that of an ester due to the electron-donating effect of the adjacent nitrogen atom. researchgate.net This makes carbamates generally more resistant to nucleophilic attack than esters.

Compared to amides, the carbonyl carbon of a carbamate is more electrophilic due to the electron-withdrawing inductive effect of the ester oxygen atom. nih.gov This renders the C-N bond in carbamates more susceptible to cleavage than the corresponding bond in amides. The rotational barrier of the C-N bond in carbamates is also lower than in amides, indicating a lesser degree of double bond character. nih.govnih.gov

Table 2: Comparison of Reactivity with Nucleophiles

| Functional Group | Reactivity towards Nucleophiles |

|---|---|

| Ester | High |

| Carbamate | Moderate |

Photodegradation Mechanisms of Carbamates

The photodegradation of carbamates, a class of compounds widely used as pesticides, is a critical process influencing their environmental persistence and fate. The absorption of ultraviolet (UV) radiation can initiate a series of complex photochemical reactions, leading to the transformation and breakdown of these molecules. The specific mechanisms of photodegradation are highly dependent on the molecular structure of the carbamate and the surrounding environmental conditions. For aryl carbamates, such as this compound, several key photodegradation pathways have been identified through studies of structurally analogous compounds.

The primary photochemical processes involved in the degradation of aromatic carbamates are initiated by the absorption of light, which promotes the molecule to an excited singlet state. From this state, several reaction pathways can occur, including cleavage of the ester bond and intramolecular rearrangements. nih.gov

One of the principal degradation pathways for aromatic carbamates involves the homolytic cleavage of the C–O bond of the ester group. nih.gov This cleavage results in the formation of a phenoxyl radical and a carbamoyl (B1232498) radical. The phenoxyl radical is a key intermediate that can undergo further reactions. For instance, it can abstract a hydrogen atom from the solvent to form the corresponding phenol. nih.gov In the case of this compound, this would lead to the formation of 4-cresol.

Another significant photochemical reaction for aryl esters is the photo-Fries rearrangement. wikipedia.orgusp.br This process involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions. wikipedia.org This reaction proceeds through a radical mechanism. wikipedia.org For this compound, a photo-Fries rearrangement would be expected to yield ortho- and para-hydroxybenzamide derivatives. Specifically, the photodecomposition of 3-methylphenyl-N-methyl carbamate (Metacrate) has been shown to produce 2-hydroxy-4-methyl-N-methylbenzamide and 4-hydroxy-2-methyl-N-methylbenzamide, confirming the operation of the photo-Fries reaction in the degradation of this type of carbamate. tandfonline.com

The photodegradation of carbofuran, another aromatic carbamate, provides further insight into potential pathways. A primary step in its decomposition is the cleavage of the carbamate group, leading to the formation of carbamic acid and the corresponding phenol. dss.go.th The carbamic acid is unstable and readily decomposes to carbon dioxide and methylamine. dss.go.th

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. The quantum yields for the direct photodegradation of several aromatic carbamate pesticides have been determined in various solvents, providing valuable data on their photochemical reactivity.

Table 1: Direct Photodegradation Quantum Yields (Φ) of Representative Aromatic Carbamate Pesticides in Different Solvents. nih.gov

The data in the table illustrates that the quantum yields for these aromatic carbamates are generally low, indicating that while photodegradation occurs, it is not a highly efficient process. The solvent also plays a significant role in the photodegradation efficiency, with quantum yields generally being higher in less polar solvents like n-hexane compared to water for most of the listed compounds. nih.gov This suggests that the environment can influence the rate of photochemical transformation.

Structural Analysis and Spectroscopic Characterization

Vibrational Spectroscopy for Carbamate (B1207046) Structural Elucidation

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, making it an invaluable tool for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its bonds.

Key expected vibrational frequencies for Phenyl methyl(4-methylphenyl)carbamate would include:

N-H Stretching: For secondary carbamates, this band is typically observed in the range of 3300-3450 cm⁻¹. However, as this compound is a tertiary carbamate (lacking an N-H bond), this characteristic peak would be absent.

C=O Stretching: The carbonyl group of the carbamate is expected to show a strong absorption band in the region of 1700-1730 cm⁻¹. The exact position is influenced by the electronic effects of the neighboring nitrogen and oxygen atoms.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1350-1450 cm⁻¹ region.

C-O Stretching: The ester-like C-O bond of the carbamate will exhibit stretching vibrations in the 1200-1300 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and 4-methylphenyl rings will produce a series of bands in the 1450-1600 cm⁻¹ region.

An interactive table summarizing the expected FT-IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbamate (C=O) | Stretching | 1700 - 1730 | Strong |

| Carbamate (C-N) | Stretching | 1350 - 1450 | Medium |

| Carbamate (C-O) | Stretching | 1200 - 1300 | Medium-Strong |

| Aromatic (C-H) | Stretching | > 3000 | Medium-Weak |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since this compound is an achiral molecule, it will not exhibit a VCD spectrum. VCD spectroscopy is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules, but it is not applicable to achiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbamate Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Although a specific ¹H NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.

The expected ¹H NMR signals for this compound are as follows:

Methyl Protons (Aromatic): The three protons of the methyl group on the 4-methylphenyl ring are expected to appear as a singlet in the range of δ 2.2-2.4 ppm.

Methyl Protons (N-methyl): The three protons of the methyl group attached to the nitrogen atom would likely appear as a singlet around δ 3.2-3.5 ppm.

Aromatic Protons: The protons on the two aromatic rings will exhibit signals in the region of δ 7.0-7.5 ppm. The protons on the 4-methylphenyl ring would likely appear as two doublets (an AA'BB' system), while the protons on the phenyl ring would show a more complex multiplet pattern.

An interactive data table summarizing the predicted ¹H NMR data is presented below:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH ₃ | 2.2 - 2.4 | Singlet | 3H |

| N-CH ₃ | 3.2 - 3.5 | Singlet | 3H |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 9H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is characteristic of its chemical environment.

While a specific ¹³C NMR spectrum for this compound could not be sourced from the available literature, the expected chemical shifts for the different carbon atoms can be estimated.

The predicted ¹³C NMR signals for this compound would include:

Carbamate Carbonyl Carbon: This carbon is expected to be the most downfield signal, appearing in the range of δ 150-160 ppm.

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the region of δ 120-150 ppm. The chemical shifts will be influenced by the substituents on the rings.

N-Methyl Carbon: The carbon of the methyl group attached to the nitrogen is expected to appear around δ 30-40 ppm.

Aromatic Methyl Carbon: The carbon of the methyl group on the 4-methylphenyl ring will have a signal in the range of δ 20-25 ppm.

An interactive table of the predicted ¹³C NMR chemical shifts is provided below:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbamate C =O | 150 - 160 |

| Aromatic C | 120 - 150 |

| N-C H₃ | 30 - 40 |

| Ar-C H₃ | 20 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons within the aromatic rings.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

While specific 2D NMR data for this compound is not available, the application of these techniques would be a standard and essential step in the complete structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₁₅H₁₅NO₂ and a calculated molecular weight of approximately 241.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition with high precision. nih.gov

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic pattern that serves as a molecular fingerprint. The fragmentation of this compound is dictated by the carbamate linkage, which is the most labile part of the structure. The primary fragmentation pathways involve the cleavage of the ester and amide bonds within the carbamate group.

Key fragmentation patterns for carbamates typically involve α-cleavage and McLafferty rearrangements, although the latter is not applicable to this specific structure. libretexts.org The most probable cleavages for this compound would occur at the C-O and N-C bonds of the carbamate moiety.

Predicted Fragmentation Pathways:

Cleavage of the phenyl ester bond (O-C₆H₅): This would lead to the formation of a methyl(4-methylphenyl)carbamoyl cation and a phenoxy radical, or vice-versa.

Cleavage of the N-C(O) bond: This fragmentation would result in ions corresponding to the methyl(4-methylphenyl)amino group and the phenoxycarbonyl group.

Loss of the entire carbamate bridge: Fragmentation could also lead to ions representing the N-methyl-p-toluidine and phenyl moieties.

The resulting mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 241, with other significant peaks corresponding to the stable fragment ions generated.

| Proposed Fragment Ion | Structure | m/z (Nominal Mass) | Origin |

|---|---|---|---|

| [C₁₅H₁₅NO₂]⁺ (Molecular Ion) | C₆H₅OC(O)N(CH₃)(C₆H₄CH₃) | 241 | Parent Molecule |

| [C₉H₁₀NO]⁺ | O=C=N(CH₃)(C₆H₄CH₃) | 148 | Loss of Phenoxy radical (•OC₆H₅) |

| [C₈H₁₀N]⁺ | [N(CH₃)(C₆H₄CH₃)]⁺ | 120 | Loss of Phenoxycarbonyl radical (•COOC₆H₅) |

| [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ | 91 | Fragmentation of the tolyl group |

| [C₆H₅O]⁺ | [OC₆H₅]⁺ | 93 | Cleavage of the C(O)-O bond |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to determine the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For carbamates, thermal decomposition often involves the cleavage of the carbamate bond to yield an isocyanate and an alcohol or phenol (B47542). researchgate.netresearchgate.net In the case of this compound, the anticipated decomposition pathway would produce N-methyl-N-(4-methylphenyl) isocyanate and phenol. This decomposition is typically a single-step process, which would be reflected as a distinct mass loss in the TGA curve. nih.gov

A typical TGA experiment would show a stable baseline up to the onset of decomposition, followed by a sharp decrease in mass. The temperature at which this mass loss begins indicates the thermal stability of the compound. The total percentage of mass lost should correspond to the molar mass of the departing phenol group (C₆H₅OH), which is approximately 38.5% of the total molecular weight of this compound.

| Decomposition Step | Predicted Temperature Range (°C) | Theoretical Mass Loss (%) | Volatile Product |

|---|---|---|---|

| Step 1: Carbamate Cleavage | ~200 - 350 | 38.5% | Phenol (C₆H₅OH) |

The residue remaining after this initial decomposition step would correspond to the isocyanate product, which itself may decompose at higher temperatures. nih.gov

Structural Order and Crystallinity Studies

The asymmetric unit of a related compound was found to contain two independent molecules, suggesting that this compound may also exhibit such packing. nih.gov A key structural feature of these types of carbamates is the non-coplanar arrangement of the aromatic rings and the central carbamate group. nih.gov The dihedral angle between the two phenyl rings is expected to be significant, likely in the range of 80-85°, preventing a flat molecular conformation. nih.gov

The crystal packing and stability of the solid-state structure are governed by intermolecular interactions. In carbamates, hydrogen bonding can be a dominant force, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. nih.gov However, as this compound is an N-disubstituted carbamate, it lacks a traditional N-H donor. Therefore, its crystal packing would be primarily stabilized by weaker C-H···O and C-H···π interactions, as well as offset π–π stacking between the aromatic rings of adjacent molecules. nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₂ |

| Formula Weight | 241.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Asymmetric Unit (Z') | 2 |

| Dihedral Angle (Aryl Ring 1 to Aryl Ring 2) | ~85° |

| Dominant Intermolecular Interactions | C-H···O, C-H···π, π–π stacking |

This structural arrangement, characterized by twisted phenyl rings and a network of weak intermolecular forces, defines the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies of Carbamates

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to study the properties of carbamate (B1207046) molecules. These methods provide a good balance between computational cost and accuracy for systems of this size.

Theoretical geometry optimization of carbamates reveals important details about their three-dimensional structure. For primary aryl carbamates, it has been shown that the plane of the carbamate functional group is perpendicular to the plane of the phenyl ring. This perpendicular arrangement is a key feature of their stable conformation. This finding is supported by both computational results and X-ray analysis of similar compounds researchgate.net.

Electronic structure calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The electronic properties of carbamates are influenced by the substituents on the nitrogen and oxygen atoms. For instance, the electron-withdrawing or electron-donating nature of these groups can affect the electron density on the carbamate moiety and influence its chemical behavior.

| Property | Description | Relevance to Phenyl methyl(4-methylphenyl)carbamate |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | The carbamate group is predicted to be planar, with the phenyl and 4-methylphenyl rings oriented at specific angles to this plane. |

| Electronic Structure | The arrangement of electrons in molecular orbitals (e.g., HOMO, LUMO). | Determines the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table is generated based on general principles of computational chemistry as applied to carbamates.

The C-N bond in carbamates has a partial double bond character due to resonance, which leads to restricted rotation and the possibility of syn and anti rotamers. Computational studies are instrumental in determining the energy barriers for this rotation.

For N-alkylcarbamates, the rotational barrier is typically around 16 kcal/mol. However, in N-phenylcarbamates, this barrier is lowered to approximately 12.5 kcal/mol nih.govacs.org. For a closely related compound, p-Methyl phenyl carbamate (PMPC), the barrier to rotation about the C-N bond was calculated to be in the range of 14-16 kcal/mol using Hartree-Fock (HF), DFT (B3LYP), and Møller–Plesset (MP2) methods with a 6-311++G** basis set researchgate.net. It is expected that this compound would exhibit a similar rotational barrier. The solvent can also influence this barrier; however, for some carbamates, the effect of solvent polarity on the rotational barrier is not significant acs.org.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-N-C=O) |

| Syn | (Predicted lower energy) | ~0° |

| Anti | (Predicted higher energy) | ~180° |

| Transition State | 14-16 (estimated) | ~90° |

This is an interactive data table based on findings for structurally similar carbamates researchgate.net.

The concept of amide resonance is central to understanding the structure and reactivity of carbamates. Resonance involves the delocalization of the lone pair of electrons on the nitrogen atom across the N-C-O system. This delocalization results in a partial double bond character for the C-N bond and a partial negative charge on the oxygen atom.

Theoretical studies, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this delocalization. The resonance in carbamates can be influenced by the nature of the substituents. For instance, electron-withdrawing groups on the nitrogen can decrease the electron density on the nitrogen, thereby reducing the extent of amide resonance and increasing the C-N bond length nih.gov. This, in turn, lowers the rotational barrier around the C-N bond nih.gov. Computational results have shown that the increased single bond character of the C(carbonyl)-N bond is due to the electron-withdrawing ability of the attached aryl ring nih.gov.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of carbamates. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway.

The synthesis of carbamates can proceed through various pathways. For example, the reaction of an isocyanate with an alcohol or a phenol (B47542) is a common method. Computational studies can model this reaction by locating the transition state structure and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For the synthesis of this compound, one possible route is the reaction of methyl(4-methylphenyl)isocyanate with phenol. A computational model of this reaction would involve calculating the geometries and energies of the reactants, the transition state, and the product.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Isocyanate + Phenol | 0 |

| Transition State | [Isocyanate---Phenol]‡ | (Calculated Activation Energy) |

| Product | This compound | (Calculated Reaction Enthalpy) |

This table represents a general framework for a computational study of a carbamate synthesis reaction.

Many carbamate synthesis reactions are catalyzed, for instance, by a base. Computational chemistry can be used to simulate the entire catalytic cycle. This involves modeling the interaction of the catalyst with the reactants, the formation of intermediates, the transition states for each step, and the regeneration of the catalyst.

For example, in the base-catalyzed reaction of an amine with a chloroformate to produce a carbamate, computational modeling can show how the base facilitates the deprotonation of the amine, making it a more potent nucleophile. The model can also elucidate the role of the catalyst in stabilizing the transition state. Such simulations provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone. Recent computational studies on palladium-catalyzed carbamate synthesis have highlighted the role of the catalyst in stabilizing intermediates and reducing activation barriers mdpi.comnih.gov.

Solvation Effects and Aggregation State Studies in Carbamate Chemistry

The behavior of carbamates in solution is significantly influenced by their interactions with solvent molecules. Computational studies are instrumental in elucidating these solvation effects and predicting the aggregation state of carbamates, which in turn governs their reactivity and physical properties.

Solvation Models: Implicit and explicit solvation models are two primary approaches used to study solvation effects computationally. wikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. wikipedia.org While computationally more demanding, explicit solvation models can provide a more accurate picture of the local solvent structure around the carbamate molecule. researchgate.net

Hybrid Implicit-Explicit Solvation Models: These models combine the strengths of both approaches by treating the first solvation shell explicitly and the bulk solvent implicitly. wikipedia.org

Aggregation Studies: Computational quantum chemistry is a valuable tool for investigating the aggregation of carbamates. For instance, studies on lithium carbamates have shown that they can exist as monomers, dimers, tetramers, or even higher aggregates. cuny.educuny.edu The state of aggregation is crucial as it can significantly impact the nucleophilicity and stereochemical outcome of reactions involving these species. longdom.org In the gas phase, carbamates tend to form well-defined aggregates, while in solution, the presence of coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can favor the monomeric form. longdom.org

Thermodynamic Parameters of Micellization: For carbamates with surfactant properties, computational methods can be used to calculate thermodynamic parameters of micellization, such as the Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic) of micellization. researchgate.net These calculations, often based on temperature-dependent studies, provide insights into the driving forces behind the self-assembly of these molecules in solution. researchgate.net

A hypothetical summary of solvation free energies for this compound in different solvents, as might be determined by computational methods, is presented below.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) (Hypothetical) |

| Water | 78.4 | -5.8 |

| Acetonitrile (B52724) | 37.5 | -4.2 |

| Dichloromethane | 8.9 | -3.1 |

| Toluene | 2.4 | -2.5 |

Molecular Dynamics Simulations for Carbamate Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and transport properties of carbamates.

Applications of MD Simulations in Carbamate Research:

Conformational Analysis: MD simulations can be used to explore the conformational landscape of carbamates, identifying the most stable conformers and the energy barriers between them. acs.org This is particularly important for understanding the relationship between the three-dimensional structure of a carbamate and its biological activity.

Binding to Biological Targets: MD simulations are widely used to study the binding of carbamate-based inhibitors to enzymes such as acetylcholinesterase. These simulations can reveal the key interactions responsible for binding and provide insights into the mechanism of inhibition. nih.gov

Solvation Dynamics: MD simulations with explicit solvent models can be used to study the dynamics of solvent molecules around a carbamate solute, providing a detailed picture of the solvation process.

Material Properties: For polymeric systems containing carbamate linkages, MD simulations can be used to predict material properties such as glass transition temperature and mechanical strength.

Key Parameters in MD Simulations:

Force Fields: The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. Commonly used force fields for biomolecular simulations include OPLS-AA, AMBER, and CHARMM. nih.gov

Simulation Time and System Size: The length of the simulation and the size of the simulated system are crucial parameters that determine the statistical reliability of the results.

A summary of typical parameters used in molecular dynamics simulations of carbamate systems is provided below.

| Parameter | Typical Value/Method |

| Force Field | OPLS-AA, AMBER, CHARMM nih.gov |

| Water Model | TIP3P nih.gov |

| Simulation Time | Nanoseconds to Microseconds |

| Temperature Control | Langevin thermostat nih.gov |

| Pressure Control | Berendsen or Parrinello-Rahman barostat |

| Long-Range Electrostatics | Particle-Mesh Ewald (PME) nih.gov |

Theoretical Prediction of Carbamate Stability

Theoretical calculations are essential for understanding and predicting the stability of carbamate compounds under various conditions. These studies often employ quantum mechanical methods to investigate the thermodynamics and kinetics of carbamate formation and degradation.

Factors Influencing Carbamate Stability:

Electronic Effects: The electronic nature of the substituents on the nitrogen and oxygen atoms of the carbamate group has a significant impact on its stability. Electron-withdrawing groups on the aryl ring of an N,O-diaryl carbamate can influence its reactivity. nih.gov

Steric Effects: Steric hindrance around the carbamate linkage can affect its stability and susceptibility to hydrolysis.

Solvent and pH: The stability of carbamates is highly dependent on the solvent and the pH of the medium. researchgate.net For example, some carbamates exhibit high stability in acidic to neutral aqueous solutions but undergo cyclization and release of the parent phenol in alkaline conditions. researchgate.net

Temperature: Carbamates can undergo thermal decomposition, and theoretical studies can predict the temperatures at which these processes become significant. mdpi.com

Computational Approaches for Stability Prediction:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules. It can be used to determine the thermodynamics of carbamate formation and to investigate the reaction pathways of their degradation. nih.govresearchgate.net

Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), can provide very accurate predictions of molecular energies and properties, although they are computationally more expensive than DFT.

Transition State Theory: This theory can be combined with quantum mechanical calculations to predict the rate constants of chemical reactions, including the hydrolysis and thermal decomposition of carbamates. researchgate.net

A hypothetical table of calculated thermodynamic parameters for the hydrolysis of this compound is shown below.

| Parameter | Calculated Value (Hypothetical) |

| ΔG° (Gibbs Free Energy of Reaction) | -2.5 kcal/mol |

| ΔH° (Enthalpy of Reaction) | -1.8 kcal/mol |

| ΔS° (Entropy of Reaction) | 2.3 cal/mol·K |

| Ea (Activation Energy) | 15.2 kcal/mol |

Advanced Applications of Carbamates in Materials Science and Industrial Chemistry

Carbamate-Based Polymers and Polymeric Materials

The carbamate (B1207046) linkage, also known as a urethane (B1682113) linkage, is the fundamental repeating unit in polyurethanes, a highly versatile class of polymers. Research has expanded beyond traditional polyurethanes to create novel carbamate-based materials with specialized properties and applications.

Cellulose-Based Carbamate Polymers

Cellulose (B213188) is the most abundant natural polymer but is difficult to process due to its insolubility in common solvents. vtt.fi Cellulose carbamate has emerged as an important derivative that overcomes this limitation. It is produced through the reaction of cellulose with urea (B33335) at elevated temperatures. vtt.fincsu.edu This modification renders the cellulose soluble in dilute aqueous sodium hydroxide (B78521) solutions. vtt.fi

The resulting cellulose carbamate solution can be processed similarly to the well-known viscose process to produce regenerated cellulose materials like fibers and films. google.comnanoworld.com This "CarbaCell" process is considered more environmentally friendly than the traditional viscose method because it avoids the use of hazardous carbon disulfide. vtt.finanoworld.com

Sequence-Defined Polycarbamates in Advanced Materials

Nature builds highly complex and functional materials like proteins by precisely controlling the sequence of amino acid monomers. Inspired by this, researchers are developing methods to create synthetic polymers with perfectly defined monomer sequences. nih.gov Sequence-defined polycarbamates are an emerging class of these "informational polymers." researchgate.netacs.org

One successful approach to synthesizing these materials is through an iterative solid-phase strategy. nih.gov In this method, different amino alcohol building blocks are added one by one to a growing polymer chain attached to a solid support, allowing for complete control over the final sequence. nih.gov By precisely arranging the monomers, the chemical and physical properties of the resulting polymer can be finely tuned, paving the way for the design of advanced materials for applications such as data storage or specialized nanoreactors. nih.govresearchgate.net

Carbamate-Methacrylate Derivatives in Polymer Composites (e.g., Dental Materials)

In materials science, particularly for biomedical applications, monomers that can be polymerized to form a strong, durable cross-linked network are essential. Carbamate-methacrylate monomers have been developed for use in polymer composites, most notably in dental materials. researchgate.netgoogle.com These monomers are typically synthesized in a single-step reaction between a diisocyanate and a hydroxyalkyl methacrylate (B99206), such as 2-hydroxyethyl methacrylate (HEMA). researchgate.netgoogle.com

These novel monomers are being investigated as potential replacements for common dental resin components like Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA), which has raised health concerns. researchgate.net Research findings have shown that polymer composites formulated with these carbamate-methacrylate monomers exhibit significant advantages over traditional Bis-GMA/TEGDMA (triethylene glycol dimethacrylate) resins.

| Property | Finding | Advantage over Control (Bis-GMA/TEGDMA) |

|---|---|---|

| Volumetric Shrinkage | Up to 30% reduction in shrinkage during polymerization. researchgate.net | Lower stress on the tooth structure, potentially leading to longer-lasting restorations. |

| Polymerization Stress | Up to 30% reduction in stress development. researchgate.net | Reduced risk of marginal gaps and microleakage. |

| Functional Group Conversion | Up to 30% higher conversion of methacrylate groups. researchgate.net | Creates a more completely cured, stronger, and more stable polymer network. |

The higher conversion and lower shrinkage properties make these carbamate-methacrylate systems highly promising for creating more durable and reliable dental restorative materials. researchgate.net

Design of Tailored Polymeric Architectures with Carbamate Linkages

The incorporation of carbamate linkages, such as those potentially derived from Phenyl methyl(4-methylphenyl)carbamate, into polymeric structures offers a versatile strategy for the design of materials with tailored properties. While direct polymerization of this compound is not extensively documented in scientific literature, the fundamental reactivity of the carbamate group provides a basis for its potential application in creating specialized polymeric architectures. The presence of the N-methyl and N-(4-methylphenyl) substituents on the carbamate nitrogen, along with the phenyl ester, influences the steric and electronic environment of the carbamate linkage, which in turn can affect the properties of the resulting polymer.

The design of such polymeric materials can be approached through several synthetic routes. One theoretical approach involves the transesterification or transcarbamation reactions where this compound could react with diols or diamines to form polyurethanes or polyureas, respectively. The specific reaction conditions, including temperature, pressure, and catalysis, would be critical in driving the polymerization to achieve high molecular weight polymers. The resulting polymers would feature the methyl(4-methylphenyl)amino moiety as a repeating unit, which could impart specific characteristics such as increased hydrophobicity, altered solubility, and modified thermal stability compared to traditional polyurethanes.

A notable example of a structurally related carbamate being utilized in a polymeric context is the synthesis of cellulose derivatives bearing phenylcarbamate moieties for use as chiral stationary phases in high-performance liquid chromatography (HPLC). For instance, a complex derivative, [6-(3,5-dichlorophenyl)-2, 3-bis (4-methylphenyl)] carbamate, has been synthesized and coated onto silica (B1680970) gel to create a chiral stationary phase. This demonstrates the utility of the 4-methylphenyl carbamate structure in forming polymeric composites with specialized applications, in this case, for the separation of enantiomers. Although this example uses a more complex molecule, it highlights the potential for the carbamate group within this compound to be a building block for functional polymers.

The tailored design of these polymeric architectures allows for the fine-tuning of material properties. For example, the rigidity of the aromatic rings in this compound could contribute to a higher glass transition temperature in the resulting polymer, making it suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, the N-substituted nature of the carbamate linkage would prevent the formation of hydrogen bonds that are typically present in conventional polyurethanes, which would significantly alter the polymer's morphology and mechanical properties.

Carbamate Derivatives as Chemical Intermediates in Industrial Processes

This compound and its structural analogs serve as important chemical intermediates in various industrial processes, most notably in the non-phosgene synthesis of isocyanates. Isocyanates are crucial monomers for the production of polyurethanes, which are used in a vast array of products, including foams, coatings, adhesives, and elastomers. The traditional method for producing isocyanates involves the use of highly toxic phosgene (B1210022) gas. Consequently, there is significant industrial interest in developing safer, phosgene-free routes, where carbamate derivatives play a pivotal role.

The general principle behind the non-phosgene route is the thermal decomposition of a carbamate to yield an isocyanate and an alcohol. In the case of this compound, thermal cracking would theoretically produce methyl(4-methylphenyl)isocyanate and phenol (B47542). This process is often catalyzed to improve reaction rates and selectivity at lower temperatures.

The reaction can be summarized as follows: C6H5OC(O)N(CH3)(C6H4CH3) → CH3(C6H4CH3)NCO + C6H5OH

Research on analogous compounds, such as methyl N-phenyl carbamate, has demonstrated the feasibility of this approach. Studies have investigated various catalysts and reaction conditions to optimize the yield of the desired isocyanate and minimize side reactions. The choice of catalyst is critical and can influence the decomposition temperature and the formation of byproducts.

Beyond isocyanate synthesis, this compound can also be considered as a precursor for the synthesis of other fine chemicals and pharmaceuticals. The carbamate functionality can be transformed into other functional groups through various chemical reactions, making it a versatile building block in organic synthesis. For instance, the carbamate can be hydrolyzed to the corresponding secondary amine, methyl(4-methylphenyl)amine, which is a valuable intermediate in its own right.

The industrial utility of carbamates as intermediates is underscored by the extensive research into their synthesis and reactivity. The ability to handle and transport carbamates, which are generally more stable and less hazardous than their corresponding isocyanates, provides a significant advantage in terms of process safety and logistics.

Role of Carbamates in Agrochemical Formulations (excluding biological activity)

While many carbamates are known for their direct biological activity as pesticides, compounds like this compound can also play a crucial role in agrochemical formulations in a non-biocidal capacity. In this context, they function as co-formulants, which are substances added to a pesticide product to enhance its effectiveness, stability, or ease of application. The specific use of this compound as a co-formulant is not widely reported, but the general properties of carbamates suggest several potential roles.

One potential application is as a solvent or co-solvent. The chemical structure of this compound, with its aromatic rings, suggests that it could be effective in dissolving or dispersing active ingredients that have low solubility in water or common organic solvents. This is particularly important for creating stable concentrated formulations that can be easily diluted for application.

Another possible role is as a stabilizer or adjuvant. Carbamates can sometimes act as UV stabilizers, protecting the active ingredient from degradation by sunlight. They might also function as adjuvants that improve the adhesion of the pesticide to the plant surface or enhance its penetration through the waxy cuticle of leaves. The lipophilic nature of this compound could be advantageous in this regard.

The table below outlines the potential non-biocidal functions of carbamates in agrochemical formulations, which could theoretically include this compound.

| Function | Description | Potential Benefit |

| Solvent/Co-solvent | Dissolves or disperses the active ingredient. | Enhances formulation stability and ease of use. |

| Stabilizer | Protects the active ingredient from degradation. | Increases the shelf-life and efficacy of the product. |

| Adjuvant | Improves the physical characteristics of the spray solution. | Enhances adhesion, spreading, and penetration of the active ingredient. |

| Synergist (non-biocidal) | Enhances the activity of the active ingredient through non-toxic mechanisms. | Increases the effectiveness of the pesticide. |

It is important to note that the selection of a co-formulant is a complex process that depends on the specific active ingredient, the type of formulation, and the target application. While the chemical properties of this compound make it a plausible candidate for these roles, specific research and regulatory approval would be required for its use in commercial agrochemical products.

Applications in the Chemical and Paint Industries

In the broader chemical and paint industries, this compound has potential applications stemming from its chemical structure and reactivity. While specific, large-scale industrial uses of this particular compound are not well-documented, its properties as a carbamate derivative suggest several areas of utility.

One of the primary potential applications is in the formulation of coatings and paints, particularly in the context of polyurethanes. Carbamates can be used as "blocked isocyanates." In this application, the carbamate group serves to protect a reactive isocyanate functionality. Upon heating, the carbamate decomposes to release the isocyanate, which can then react with a polyol to form a durable polyurethane coating. This approach allows for the formulation of one-component (1K) polyurethane systems that are stable at room temperature and cure upon heating. The deblocking temperature of this compound would be a key parameter in determining its suitability for such applications.

The use of blocked isocyanates is particularly advantageous in industrial and automotive coatings where a high degree of cross-linking is required to achieve desired properties such as hardness, chemical resistance, and weatherability. The structure of the blocking agent, in this case, phenol, and the substituents on the nitrogen atom can influence the deblocking temperature and the curing characteristics of the coating.

Beyond coatings, this compound could find use as a specialty chemical intermediate. Its synthesis from readily available raw materials makes it an accessible building block for more complex molecules. The reactivity of the carbamate group allows for a variety of chemical transformations, enabling its incorporation into a range of specialty chemicals.

The following table summarizes the potential applications of this compound in the chemical and paint industries based on the general properties of carbamates.

| Industry | Application | Function |

| Paint & Coatings | Blocked Isocyanate | Cross-linking agent for one-component polyurethane coatings. |

| Chemical Manufacturing | Chemical Intermediate | Building block for the synthesis of specialty chemicals. |

| Plastics & Polymers | Additive/Modifier | Potential to act as a plasticizer or to modify the properties of certain polymers. |

Further research and development would be necessary to fully explore and commercialize these potential applications.

Advanced Analytical Methodologies for Carbamate Detection and Quantification

Chromatography-Based Techniques

Chromatography is a cornerstone of modern analytical chemistry, providing powerful separation capabilities that are essential for analyzing complex mixtures. For carbamates, several chromatographic techniques are employed, each with specific advantages depending on the analytical requirements.

Gas chromatography (GC) is a technique that separates chemical compounds in a complex mixture based on their volatility. While effective for many pesticides, its application to carbamates can be challenging. Many carbamate (B1207046) pesticides are thermally unstable and can degrade quickly in the high temperatures of a standard GC inlet. sepscience.com This thermal lability can lead to inaccurate quantification and the potential for misidentification of the target analyte.

However, studies have shown that certain N-methylcarbamates can be successfully analyzed using GC with minimal decomposition. Research on various phenyl N-methylcarbamates demonstrated that compounds like Phenyl, 3-methylphenyl, and 3,5-dimethylphenyl N-methylcarbamates could be chromatographed in the gas phase using polar, nonpolar, and mixed polarity liquid phases. llu.edu These analyses were able to separate the carbamates from their phenolic byproducts. llu.edu For more thermally labile carbamates, derivatization techniques may be required to convert them into more stable compounds suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique can serve as a powerful confirmation procedure for multiresidue pesticide screening methods. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile compounds like Phenyl methyl(4-methylphenyl)carbamate. sepscience.comtaylorfrancis.com HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. This technique avoids the high temperatures that can cause degradation in GC. sepscience.com

A common approach for carbamate analysis is reversed-phase HPLC, utilizing a C18 column. researchgate.netepa.gov The separation is typically achieved using a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is frequently performed using an ultraviolet (UV) detector, as the aromatic rings present in many carbamates absorb UV light. researchgate.net For instance, a method for determining phenyl-N-methylcarbamates in water used UV detection at 220 nm. researchgate.net

The efficiency of HPLC separation can be enhanced by using specialized columns. For example, "Ultra Carbamate" columns have been developed specifically for this class of compounds, enabling much faster analysis times—separating commonly monitored carbamates in under 5 minutes, compared to over 20 minutes with some traditional C18 methods. sepscience.com Furthermore, HPLC can be used to study the synthesis and chiral recognition properties of carbamate derivatives, such as using novel cellulose (B213188) phenylcarbamate derivatives as chiral stationary phases to separate racemates. researchgate.net

Table 1: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | C18 Reversed-Phase | researchgate.netepa.gov |

| Mobile Phase | Water-Acetonitrile/Methanol Gradient | researchgate.net |

| Detector | UV Detector | researchgate.net |

| Wavelength | 220-235 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

For trace-level analysis requiring high sensitivity and selectivity, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. taylorfrancis.comnih.gov This technique combines the superior separation power of HPLC with the definitive identification and quantification capabilities of mass spectrometry. nih.gov LC-MS/MS has been widely accepted as the preferred technique for identifying and quantifying polar and thermally labile compounds such as insecticidal carbamates. taylorfrancis.com

In LC-MS/MS analysis, after the compounds are separated by the HPLC column, they enter the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, often using a triple quadrupole mass spectrometer, which allows for highly specific detection through Multiple Reaction Monitoring (MRM). nih.govnih.gov This mode significantly enhances the signal-to-noise ratio, enabling the detection of carbamates at very low concentrations. nih.gov